molecular formula C10H10N2O B188384 1H-imidazol-2-yl(phenyl)methanol CAS No. 22098-62-0

1H-imidazol-2-yl(phenyl)methanol

Cat. No. B188384
CAS RN: 22098-62-0
M. Wt: 174.2 g/mol
InChI Key: APKDHLMIBHYURQ-UHFFFAOYSA-N
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Description

1H-imidazol-2-yl(phenyl)methanol is a chemical compound with the molecular formula C10H10N2O . It is a derivative of imidazole, a heterocyclic compound that is important in various fields of science .


Synthesis Analysis

The synthesis of imidazole derivatives, including 1H-imidazol-2-yl(phenyl)methanol, often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a related compound, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, was obtained .


Molecular Structure Analysis

The molecular structure of 1H-imidazol-2-yl(phenyl)methanol consists of an imidazole ring attached to a phenyl group through a methanol linkage . The exact mass of the molecule is 174.079312947 g/mol .


Physical And Chemical Properties Analysis

1H-imidazol-2-yl(phenyl)methanol has a molecular weight of 174.20 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 48.9 Ų .

Scientific Research Applications

Carbon Steel Corrosion Inhibition

  • Application : Imidazole derivatives, including "1H-imidazol-2-yl(phenyl)methanol" (referred to as METH in the study), are used for corrosion inhibition of carbon steel in acidic mediums. These compounds show promising results in both gravimetric and electrochemical tests (Costa et al., 2021).

Synthesis and Conversion into Carbonyl Compounds

  • Application : Imidazole derivatives are synthesized and converted into carbonyl compounds, demonstrating their utility in organic synthesis and chemical transformations (Ohta et al., 1987).

Synthesis and Structural Studies

  • Application : New chiral and achiral imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, with "(2-Phenyl-1H-imidazole-4-yl)methanol" as a precursor, are synthesized and studied for their structural properties, which are critical in developing various chemical applications (Pařík & Chlupatý, 2014).

Precursors in Biomimetic Chelating Ligands

  • Application : Certain imidazole derivatives are used as precursors in the synthesis of biomimetic chelating ligands, highlighting their role in complex chemical syntheses (Gaynor et al., 2023).

Fluorescent Probe for ALP Determination

  • Application : Derivatives like "2-(1H-benzo[d]imidazol-2-yl)phenyl phosphate" are synthesized for use as fluorescent probes in biomedical research, particularly for determining alkaline phosphatase activity (Lei et al., 2009).

Crystal Structural Studies

  • Application : Research into the crystal structures of imidazole derivatives, such as bis(4-(1H-imidazol-1-yl) phenyl)methanone, contributes to a deeper understanding of molecular interactions and properties, important in material science and pharmaceuticals (Wang et al., 2017).

Microwave Irradiation Method in Synthesis

  • Application : Imidazole derivatives are synthesized using microwave irradiation, offering efficient, economical, and safe methods for producing these compounds for various scientific applications (Prashanth et al., 2021).

Poly(amide-ether)s Synthesis

  • Application : Imidazole pendants are incorporated into the synthesis of novel poly(amide-ether)s, showcasing the compound's versatility in polymer chemistry (Ghaemy et al., 2013).

Future Directions

The future directions for the study and application of 1H-imidazol-2-yl(phenyl)methanol and related compounds are promising. Their significant biological activity suggests potential applications in medicinal chemistry . Furthermore, the development of general, inexpensive, and versatile methods for the synthesis of these compounds could facilitate their use in various scientific fields .

properties

IUPAC Name

1H-imidazol-2-yl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7,9,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKDHLMIBHYURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392195
Record name 1H-imidazol-2-yl(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-imidazol-2-yl(phenyl)methanol

CAS RN

22098-62-0
Record name α-Phenyl-1H-imidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22098-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-imidazol-2-yl(phenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazol-2-yl(phenyl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
WB Xu, YQ Meng, J Sun, YX Yang, WX Li… - Chemistry & …, 2023 - Wiley Online Library
A series of 2‐cyclopropyl‐5‐(5‐(6‐methylpyridin‐2‐yl)‐2‐substituted‐1H‐imidazol‐4‐yl)‐6‐phenylimidazo[2,1‐b][1,3,4]thiadiazoles (15a–t and 16a–f) were synthesized and their …
Number of citations: 1 onlinelibrary.wiley.com
M Nagaraj, S Muthusubramanian - Journal of Chemical Sciences, 2016 - Springer
An efficient, transition metal-free method to synthesize substituted imidazo[2,1-c][1,4]oxazine derivatives via hydroalkoxylation of 1,5-alkynyl alcohol has been described. The reaction …
Number of citations: 5 link.springer.com
V Taşdemir - Turkish Journal of Chemistry, 2021 - journals.tubitak.gov.tr
In this study, nine different C-2 aroyl imidazole derivatives were synthesized in a one pot reaction with two steps, and the reduction reactions of these derivatives with NaBH4 were …
Number of citations: 6 journals.tubitak.gov.tr
OA Davis, M Hughes, JA Bull - The Journal of Organic Chemistry, 2013 - ACS Publications
The first copper-catalyzed N-arylation of 2-imidazolines is described. The reaction affords compounds with desirable lead-like characteristics in high yield with practical simplicity under …
Number of citations: 31 pubs.acs.org
LG Mueller Jr, TM Keller… - The Journal of Organic …, 2023 - ACS Publications
Substituted oxazoles and imidazoles are synthesized in one pot from the isocyanide building block Asmic (anisylsulfanylmethyl isocyanide), an alkyl halide, and an acid chloride or …
Number of citations: 1 pubs.acs.org
LG Mueller - 2022 - search.proquest.com
As a sulfide and an isocyanide, anisylsulfanylmethylisocyanide (Asmic) has enabled the development of new methods for synthesizing heterocycles through the marriage of sulfuranide …
Number of citations: 0 search.proquest.com

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